1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid
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Description
1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H16FNO4 It is characterized by the presence of a benzyloxycarbonyl group attached to a fluorinated piperidine ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures often interact with enzymes involved in metabolic pathways .
Mode of Action
Carbonyl compounds typically undergo two major reactions: carbonyl addition reactions and enolization .
Biochemical Pathways
One major carbon-carbon bond forming and breaking reaction that involves carbonyl chemistry is the aldol reaction, which plays a major role in biosynthesis (anabolism) and breakdown (catabolism) of carbon scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-fluorobutyronitrile and ethyl acetoacetate.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Properties
IUPAC Name |
4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKSKDKKCNWFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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